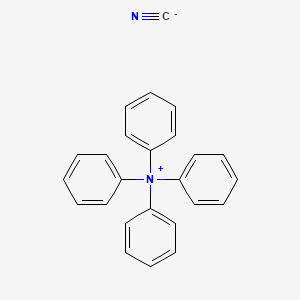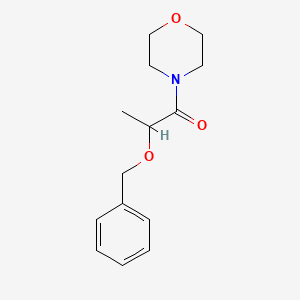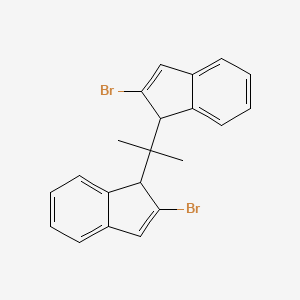
1,1'-(Propane-2,2-diyl)bis(2-bromo-1H-indene)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1’-(Propane-2,2-diyl)bis(2-bromo-1H-indene) is a chemical compound characterized by the presence of two bromine atoms attached to indene moieties, which are further connected by a propane bridge
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(Propane-2,2-diyl)bis(2-bromo-1H-indene) typically involves the reaction of 2-bromoindene with a propane-2,2-diyl bridging agent under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
1,1’-(Propane-2,2-diyl)bis(2-bromo-1H-indene) can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.
Oxidation: Oxidizing agents like potassium permanganate can be used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride can be employed under anhydrous conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction can lead to the formation of corresponding oxidized or reduced species.
Wissenschaftliche Forschungsanwendungen
1,1’-(Propane-2,2-diyl)bis(2-bromo-1H-indene) has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of advanced materials and as a reagent in various industrial processes.
Wirkmechanismus
The mechanism by which 1,1’-(Propane-2,2-diyl)bis(2-bromo-1H-indene) exerts its effects involves interactions with specific molecular targets and pathways The bromine atoms and indene moieties play a crucial role in these interactions, influencing the compound’s reactivity and binding affinity
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,2’- (3-Phenylpropane-1,1-diyl)bis (4,4,5,5-tetramethyl-1,3,2-dioxaborolane)
- 2,2-Bis(bromomethyl)-1,3-propanediol
Uniqueness
1,1’-(Propane-2,2-diyl)bis(2-bromo-1H-indene) is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties
Eigenschaften
CAS-Nummer |
562086-35-5 |
|---|---|
Molekularformel |
C21H18Br2 |
Molekulargewicht |
430.2 g/mol |
IUPAC-Name |
2-bromo-1-[2-(2-bromo-1H-inden-1-yl)propan-2-yl]-1H-indene |
InChI |
InChI=1S/C21H18Br2/c1-21(2,19-15-9-5-3-7-13(15)11-17(19)22)20-16-10-6-4-8-14(16)12-18(20)23/h3-12,19-20H,1-2H3 |
InChI-Schlüssel |
NQVSVJYLYPHZIM-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C1C2=CC=CC=C2C=C1Br)C3C4=CC=CC=C4C=C3Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4,4'-[2,7-Bis(phenylethynyl)-9H-fluorene-9,9-diyl]dibenzoyl chloride](/img/structure/B14218554.png)

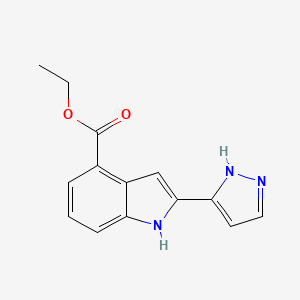
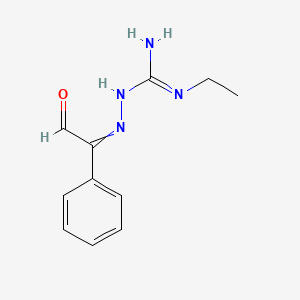
![N,N-Dioctyl-N-[3-(triethoxysilyl)propyl]octan-1-aminium chloride](/img/structure/B14218563.png)
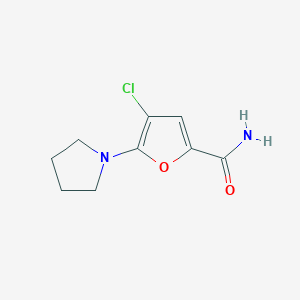
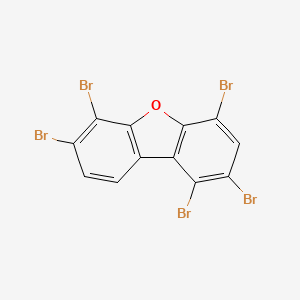
![Benzene, 1-chloro-4-[(hexylthio)methyl]-](/img/structure/B14218577.png)

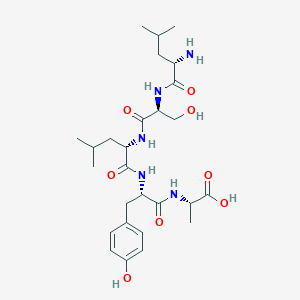
![N-(4-{[2-(3-Methoxyphenoxy)phenyl]sulfamoyl}phenyl)acetamide](/img/structure/B14218589.png)
![1H-Benzimidazole, 2-[2-(4,5-dihydro-1H-imidazol-2-yl)phenyl]-](/img/structure/B14218593.png)
